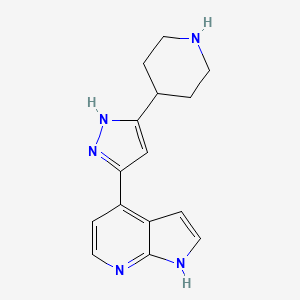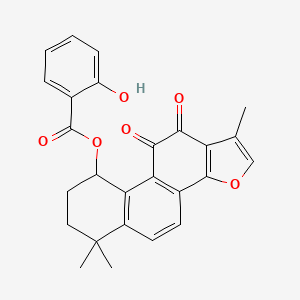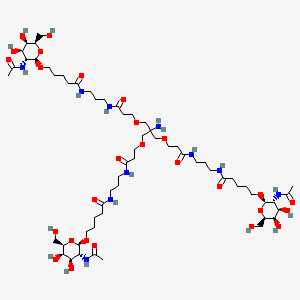
ASGPR ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ASGPR ligand-1 is a compound that targets the asialoglycoprotein receptor, a calcium-dependent, carbohydrate-specific, type C lectin predominantly found on the plasma membrane of liver cells (hepatocytes). This receptor plays a crucial role in the clearance of defective plasma glycoprotein molecules and pathogen membrane glycoproteins from the body through receptor-mediated endocytosis. The high specificity and density of the asialoglycoprotein receptor on hepatocytes make this compound a promising candidate for targeted drug delivery systems, particularly for liver diseases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ASGPR ligand-1 typically involves the conjugation of N-acetylgalactosamine or other galactose derivatives to a suitable carrier molecule. One common method includes the use of a polycationic, polygalactosyl drug delivery carrier such as heptakis [6-amino-6-deoxy-2-O-(3-(1-thio-β-D-galactopyranosyl)-propyl)]-β-cyclodextrin hepta-acetate salt. This carrier is decorated with protonated amino substituents on the primary face and thiogalactose residues on the secondary face .
Industrial Production Methods: For industrial-scale production, the preparation method involves dissolving the main solution in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300 and Tween 80. The mixture is then clarified and diluted with deionized water .
化学反应分析
Types of Reactions: ASGPR ligand-1 primarily undergoes receptor-mediated endocytosis when it binds to the asialoglycoprotein receptor. This process involves the internalization of the ligand-receptor complex into the hepatocytes, followed by lysosomal degradation of the ligand.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-acetylgalactosamine, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80. The reaction conditions typically involve mixing and clarifying the solutions at room temperature .
Major Products Formed: The major product formed from the reaction of this compound with the asialoglycoprotein receptor is the internalized ligand-receptor complex, which is subsequently degraded in the lysosomes of hepatocytes .
科学研究应用
ASGPR ligand-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study receptor-ligand interactions and receptor-mediated endocytosis. In biology, it helps in understanding the role of the asialoglycoprotein receptor in liver function and disease. In medicine, this compound is utilized in targeted drug delivery systems for liver diseases, including cancer and infections. It is also used in the development of diagnostic tools for liver afflictions .
作用机制
The mechanism of action of ASGPR ligand-1 involves its binding to the asialoglycoprotein receptor on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ligand-receptor complex into the cell. The complex is then transported to the lysosomes, where it is degraded. This process helps in the clearance of defective glycoproteins and pathogen membrane glycoproteins from the circulation, thereby preventing infections, inflammation, and cancer in the liver .
相似化合物的比较
ASGPR ligand-1 is unique in its high specificity and affinity for the asialoglycoprotein receptor. Similar compounds include other ligands that target the asialoglycoprotein receptor, such as triantennary N-acetylgalactosamine derivatives and glycoconjugated natural triterpenoids. These compounds also exhibit high affinity for the receptor and are used in targeted drug delivery systems for liver diseases. this compound stands out due to its optimized ligand concentration, which ensures efficient hepatic uptake without causing receptor saturation .
List of Similar Compounds:- Triantennary N-acetylgalactosamine derivatives
- Glycoconjugated natural triterpenoids
- Lactobionic acid conjugates
- Polycationic β-cyclodextrin carriers
属性
分子式 |
C61H110N10O27 |
|---|---|
分子量 |
1415.6 g/mol |
IUPAC 名称 |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1 |
InChI 键 |
QKKUAGHSALQHNF-ZVMWQLMESA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)N)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


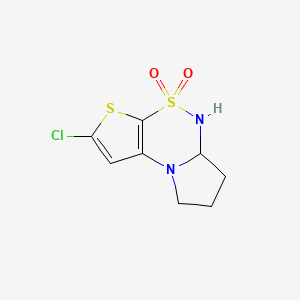
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
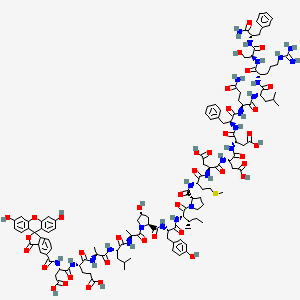

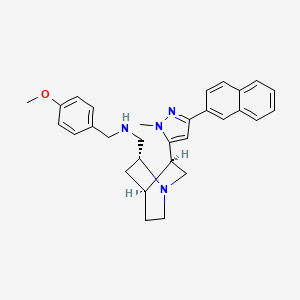
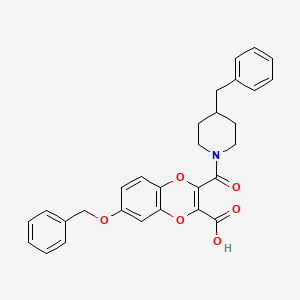
![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)

![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)


